molecular formula C12H15Cl B14486331 2-tert-Butyl-1-chloro-3-ethenylbenzene CAS No. 65216-76-4

2-tert-Butyl-1-chloro-3-ethenylbenzene

Cat. No.: B14486331
CAS No.: 65216-76-4
M. Wt: 194.70 g/mol
InChI Key: DIUZIIFTBCVPOF-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-chloro-3-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1-chloro-3-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution occurs .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1-chloro-3-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3), methanol solvent.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Methoxy-substituted benzene derivatives.

Scientific Research Applications

2-tert-Butyl-1-chloro-3-ethenylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic hydrocarbons.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals, including fragrances and polymers.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1-chloro-3-ethenylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The chlorine atom can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can affect various molecular pathways, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl chloride: Similar in structure but lacks the ethenyl group.

    tert-Butyl alcohol: An isomer with a hydroxyl group instead of chlorine.

    1,4-Dimethylbenzene: A benzene derivative with two methyl groups.

Uniqueness

2-tert-Butyl-1-chloro-3-ethenylbenzene is unique due to the presence of both a chlorine atom and an ethenyl group on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

65216-76-4

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

2-tert-butyl-1-chloro-3-ethenylbenzene

InChI

InChI=1S/C12H15Cl/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

DIUZIIFTBCVPOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1Cl)C=C

Origin of Product

United States

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